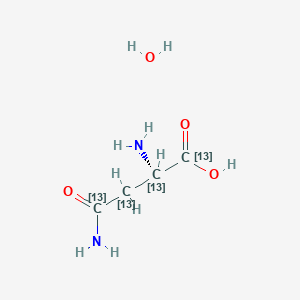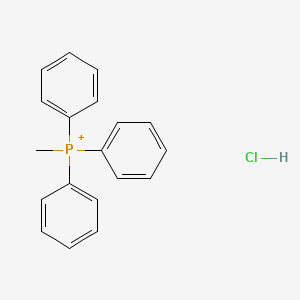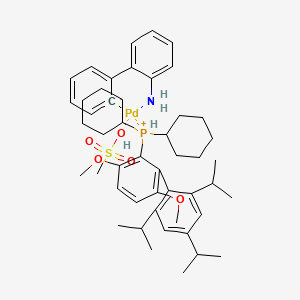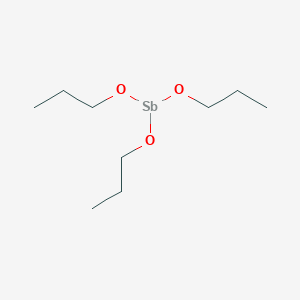
(1R)-(-)-Nopol benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-(-)-Nopol benzyl ether is an organic compound that belongs to the class of ethers. It is derived from (1R)-(-)-Nopol, a naturally occurring monoterpene alcohol, and benzyl alcohol. This compound is known for its pleasant fragrance and is often used in the fragrance industry. Its unique structure and properties make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for preparing (1R)-(-)-Nopol benzyl ether is through the Williamson ether synthesis. This involves the reaction of (1R)-(-)-Nopol with benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as silver oxide (Ag2O) can be used to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-(-)-Nopol benzyl ether undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ether can lead to the formation of alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Alkyl halides, tosylates, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
(1R)-(-)-Nopol benzyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents
Wirkmechanismus
The mechanism of action of (1R)-(-)-Nopol benzyl ether involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling. Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
(1R)-(-)-Nopol: The parent compound, which is a monoterpene alcohol.
Benzyl Alcohol: A simple aromatic alcohol used in the synthesis of benzyl ethers.
Other Benzyl Ethers: Compounds like benzyl phenyl ether and benzyl methyl ether.
Uniqueness: (1R)-(-)-Nopol benzyl ether is unique due to its chiral nature and the combination of a monoterpene structure with a benzyl ether group. This gives it distinct physical and chemical properties compared to other benzyl ethers. Its pleasant fragrance and potential biological activities further distinguish it from similar compounds .
Eigenschaften
Molekularformel |
C18H24O |
|---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
(1R,5S)-6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3/t16-,17-/m0/s1 |
InChI-Schlüssel |
VZTCOMJNYWLOOB-IRXDYDNUSA-N |
Isomerische SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCOCC3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)




